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Compound of Interest

Compound Name: 2,5-Difluoro-DL-phenylalanine

Cat. No.: B1302390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenylalanine, a critical amino acid in numerous biological

processes, has become a powerful tool in drug discovery and structural biology. Fluorine's

unique properties, including its high electronegativity and the sensitivity of the 19F nucleus in

Nuclear Magnetic Resonance (NMR) spectroscopy, provide a valuable probe for studying

molecular interactions and protein structure. This guide offers a comparative analysis of the

NMR chemical shifts of various fluorinated phenylalanine analogs, supported by experimental

data and detailed methodologies, to aid researchers in their application.

Comparative NMR Chemical Shift Data
The following tables summarize the 1H, 13C, and 19F NMR chemical shifts for phenylalanine

and its fluorinated analogs. These values are influenced by the position of the fluorine atom on

the aromatic ring and the solvent used for analysis.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Phenylalanine and Fluorinated Analogs.
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Compound Hα Hβ
Aromatic
Protons

Solvent Reference

L-

Phenylalanin

e

3.99 3.13, 3.29 7.33-7.43 D₂O [1][2]

4-Fluoro-L-

phenylalanine
- -

6.63 (dd,

J=10.5, 4.4

Hz)

CDCl₃ [3]

Phe(2-F)-Phe
a: 4.19, b:

4.14

a: 3.20, 3.28,

b: 3.11, 3.19

a: 7.15-7.42,

b: 7.29-7.36
10% D₂O [4]

Phe-Phe(2-F)
a: 4.13, b:

4.22

a: 3.11, 3.21,

b: 3.22, 3.32

a: 7.29-7.36,

b: 7.15-7.42
10% D₂O [4]

Phe(2-F)-

Phe(2-F)
4.22 3.22, 3.32 7.15-7.42 10% D₂O [4]

Atom labeling 'a' and 'b' for dipeptides refers to the N-terminal and C-terminal residues,

respectively[4].

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Phenylalanine and Fluorinated Analogs.
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Compoun
d

Cα Cβ
Aromatic
Carbons

C=O Solvent
Referenc
e

L-

Phenylalan

ine

58.74 39.10

130.42,

131.83,

132.09,

137.80

176.77 D₂O [2]

4-Fluoro-

D,L-

phenylalani

ne

- -

157.23

(JCF =

257.9 Hz)

- CDCl₃ [3][5]

[4-¹³C,

2,3,5,6-

²H₄] 4-

fluorophen

ylalanine

- - 161.97 - - [3]

Phe(2-F)-

Phe

a: 55.4, b:

56.4

a: 37.4, b:

37.8

a: 116.1-

161.9, b:

128.0-

137.4

a: 171.8, b:

175.5
10% D₂O [4]

Phe-Phe(2-

F)

a: 56.5, b:

55.3

a: 37.8, b:

37.4

a: 128.0-

137.4, b:

116.1-

161.9

a: 171.8, b:

175.5
10% D₂O [4]

Phe(2-F)-

Phe(2-F)
55.3 37.4

116.1-

161.9

171.8,

175.5
10% D₂O [4]

Table 3: 19F NMR Chemical Shifts (δ, ppm) of Fluorinated Phenylalanine Analogs.
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Compound Chemical Shift (ppm) Reference

[4-¹³C, 2,3,5,6-²H₄] 4-

fluorophenylalanine
-120.86 [3]

3-Fluorophenylalanine - [6]

2-Fluorophenylalanine in

Lysozyme
7.4 ppm range [7]

3-Fluorophenylalanine in

Lysozyme
1.0 ppm range [7]

4-Fluorophenylalanine in

Lysozyme
4.8 ppm range [7]

Experimental Protocols
The following methodologies are representative of the techniques used to acquire the NMR

data presented above.

Sample Preparation
Dipeptide Synthesis: Mono- and di-fluorinated diphenylalanine peptides were synthesized

using solid-phase synthesis and purified via high-performance liquid chromatography

(HPLC)[4].

Isotope Labeling: [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine was synthesized from

commercially available [2-¹³C] acetone and deuterium oxide[3].

NMR Sample: For analysis in aqueous solution, purified peptides were dissolved in partially

deuterated water (10% D₂O)[4]. For analysis in organic solvents, compounds were dissolved

in deuterated chloroform (CDCl₃)[3].

NMR Spectroscopy
Instrumentation: Spectra were recorded on Bruker NMR spectrometers operating at various

frequencies (e.g., 400 MHz for ¹H NMR, 100.6 MHz for ¹³C NMR)[3].
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¹H and ¹³C NMR: One-dimensional (1D) and two-dimensional (2D) NMR techniques were

employed for signal assignments. 2D techniques included COSY, TOCSY, HSQC, and

HMBC experiments[4].

¹⁹F NMR:19F NMR spectra were recorded to determine the chemical shifts of the fluorine

nuclei. In some cases, 19F-¹³C HSQC spectra were used to correlate the fluorine and carbon

signals[3].

Data Processing: NMR data was processed and analyzed using software such as

TopSpin®[3]. Chemical shifts are reported in parts per million (ppm) and are referenced to an

internal standard or the residual solvent peak.

Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and NMR analysis of

fluorinated phenylalanine analogs.
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Caption: A generalized workflow for the synthesis and NMR characterization of fluorinated

phenylalanine analogs.

Logical Relationships in NMR Data Interpretation
The interpretation of NMR data for fluorinated phenylalanine analogs involves correlating

different NMR parameters to elucidate the structure and conformation of the molecule.
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Caption: Logical flow from raw NMR data to the structural elucidation of fluorinated

phenylalanine analogs.

The strategic placement of fluorine atoms in phenylalanine analogs provides a sensitive and

versatile tool for detailed molecular analysis. The data and protocols presented in this guide

serve as a foundational resource for researchers leveraging these powerful techniques in their

scientific endeavors. The incorporation of fluorinated amino acids into proteins allows for

probing structure and interactions through NMR techniques.[8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1302390?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7237815/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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